2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole
Description
Properties
IUPAC Name |
2-propan-2-yl-1-(pyrrolidin-2-ylmethyl)imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-9(2)11-13-6-7-14(11)8-10-4-3-5-12-10/h6-7,9-10,12H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQJZRYIEHNFAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole is a derivative of imidazole, a five-membered aromatic heterocycle known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and potential anticancer properties, supported by recent research findings.
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193 g/mol
- Structure : The compound features a propan-2-yl group and a pyrrolidin-2-ylmethyl moiety attached to the imidazole ring, which may influence its biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various imidazole derivatives, including those structurally related to our compound. The antibacterial activity is often assessed using Minimum Inhibitory Concentration (MIC) values against common pathogens.
Case Studies and Findings
- Pyrrolidine Derivatives : A study on pyrrolidine derivatives reported significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL . This suggests that compounds with similar structural features may exhibit comparable efficacy.
- Imidazole Compounds : Another research indicated that imidazole derivatives demonstrated potent antibacterial effects, particularly against Gram-positive bacteria. The MIC values for these compounds were notably low, indicating high potency .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 2-(Propan-2-yl)-1H-imidazole | S. aureus | TBD |
| Pyrrolidine Derivative A | E. coli | 0.0039 |
| Imidazole Derivative B | S. aureus | 0.025 |
Antifungal Activity
The antifungal properties of imidazole derivatives are well-documented, with several studies reporting effective inhibition of fungal growth.
- Fungal Pathogens : A study evaluating various pyrroloimidazoles found that certain derivatives exhibited antifungal activity against Candida albicans, with MIC values indicating moderate efficacy .
Table 2: Antifungal Activity Overview
| Compound | Target Fungi | MIC (µg/mL) |
|---|---|---|
| 2-(Propan-2-yl)-1H-imidazole | C. albicans | TBD |
| Pyrroloimidazole Derivative A | Fusarium oxysporum | 56.74 |
Potential Anticancer Activity
Emerging research suggests that imidazole derivatives may possess anticancer properties through mechanisms such as kinase inhibition.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmacological Potential :
- Antimicrobial Activity : Compounds containing imidazole rings are often investigated for their antimicrobial properties. Research indicates that derivatives of imidazole can inhibit the growth of various bacteria and fungi, making them potential candidates for new antibiotics .
- Anticancer Properties : Some studies suggest that imidazole derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
-
Enzyme Inhibition :
- Phosphodiesterase Inhibitors : The compound has been studied as a potential inhibitor of phosphodiesterases (PDEs), enzymes involved in cyclic nucleotide signaling pathways. Inhibition of these enzymes can have therapeutic implications in treating conditions such as erectile dysfunction and pulmonary hypertension .
- Neuropharmacology :
Material Science Applications
- Polymer Chemistry :
- Catalysis :
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, highlighting the compound's potential as an antimicrobial agent .
Case Study 2: Anticancer Effects
In vitro studies demonstrated that treatment with imidazole derivatives led to reduced viability of breast cancer cells through mechanisms involving apoptosis and cell cycle arrest. The compound was shown to interact with specific cellular pathways that regulate growth and survival, suggesting its potential utility in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Imidazole Derivatives
Structural and Functional Group Analysis
Table 1: Structural Comparison of Selected Imidazole Derivatives
*Calculated based on molecular formulas provided in evidence.
Key Observations:
- Substituent Diversity : The target compound’s pyrrolidine group distinguishes it from derivatives with aromatic (e.g., furan in ), nitro (e.g., ), or halogenated (e.g., ) substituents.
- Chirality : Unlike M31 (HO-1 inhibitor) and 6g (TGR5 agonist), the target compound has one undefined stereocenter, which may influence its biological activity and binding specificity .
Physicochemical and ADMET Properties
Table 2: Property Comparison
*Estimated based on structural features.
- Solubility : The target’s moderate PSA (29.8 Ų) suggests better solubility than chlorinated derivatives (e.g., , PSA 15.8 Ų) but lower than nitroimidazoles (e.g., , PSA ~65 Ų).
Preparation Methods
Alkylation of Imidazole Derivatives with Pyrrolidin-2-ylmethyl Precursors
A widely used approach for preparing 1-(pyrrolidin-2-ylmethyl)-1H-imidazoles involves the alkylation of imidazole rings with suitably activated pyrrolidin-2-ylmethyl derivatives. According to a 2013 study on the synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles, the method proceeds via:
- Alkylation of imidazole with N-Cbz-prolinol mesylate or its analogues to introduce the pyrrolidin-2-ylmethyl substituent.
- Subsequent deprotection of the carbobenzyloxy (Cbz) group to yield the free amine.
This two-step method yields the target compounds in 16–65% yields , demonstrating scalability and utility for multigram synthesis and library preparation. The approach is versatile and allows for the preparation of various 1-(pyrrolidin-2-ylmethyl)-1H-imidazoles with different substituents on the imidazole ring.
Functional Group Transformations on Imidazole Intermediates
Patents (EP2050736A1 and WO2005054188A1) describe processes for preparing imidazole derivatives structurally related to 2-(propan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-imidazole. Key points include:
- Preparation of intermediates such as 1-(hydroxymethyl)pyrrolidin-2-one derivatives, which can be functionalized to introduce the imidazole ring via nucleophilic substitution or coupling reactions.
- Functional group transformations like reaction with carbonyldiimidazole to form benzimidazole cycles or related heterocycles.
- Formation of acid addition salts by treating free base forms with inorganic or organic acids, which is relevant for purification and pharmaceutical formulation but also indicative of the compound's stability and reactivity profile.
Synthetic Route Example: Alkylation and Deprotection
A general synthetic scheme based on the literature can be summarized as:
This approach is favored for its straightforwardness and adaptability to various imidazole derivatives.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Intermediates | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Alkylation of imidazole with N-Cbz-prolinol mesylate | Imidazole, N-Cbz-prolinol mesylate, base | Room temp to reflux, then hydrogenolysis | 16–65 | Two-step method; scalable; versatile |
| Functional group transformation on hydroxymethyl pyrrolidinones | 1-(hydroxymethyl)pyrrolidin-2-one derivatives | Various, including carbonyldiimidazole | Not specified | Used for related imidazole derivatives |
| Paal-Knorr type condensation (for related imidazoles) | 1,4-diones, amines, AcOH, sodium acetate | Reflux 0.5–6 h | 42–83 (related compounds) | Indirectly applicable; yields vary |
| Oxidative cyclization and substitution | Thiosemicarbazones, NH4Fe(SO4)2, H2O2, etc. | Mild heating, acidic conditions | Not reported | For complex heterocycles related to imidazole |
Research Findings and Considerations
- The alkylation of imidazole with protected pyrrolidin-2-ylmethyl derivatives is the most direct and efficient route for obtaining this compound analogues.
- Yields can be moderate to good depending on reaction conditions and purification methods.
- Functional group transformations and salt formation are important for modifying physicochemical properties for pharmaceutical applications.
- The synthetic strategies allow for structural diversity, enabling the generation of compound libraries for biological screening.
Q & A
Q. Key Considerations :
- Solvent selection (polar aprotic solvents like DMF enhance nucleophilicity).
- Temperature control (reflux at 65–80°C for imidazole ring stability).
- Catalytic efficiency (e.g., Cu(I) for "click" chemistry in triazole formation) .
Basic: Which spectroscopic and analytical methods are essential for structural confirmation?
Answer:
A combination of techniques is required:
Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., pyrrolidine methylene protons at δ 2.5–3.5 ppm; imidazole protons at δ 7.0–8.5 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex structures.
Infrared (IR) Spectroscopy : Identify functional groups (e.g., C=N stretch ~1600 cm⁻¹ for imidazole) .
Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Elemental Analysis : Validate purity by comparing calculated vs. experimental C/H/N/O percentages .
Advanced: How can computational modeling optimize the design of derivatives with enhanced bioactivity?
Answer:
Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., cytochrome P450 enzymes). For example, imidazole derivatives with prop-2-yn-1-yl groups show improved hydrophobic interactions in docking poses .
QSAR Studies : Develop quantitative structure-activity relationship models to correlate substituent properties (e.g., logP, polar surface area) with antimicrobial or anticancer activity .
DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .
Q. Example Workflow :
- Step 1 : Generate 3D conformers using Gaussian 16.
- Step 2 : Dock into protein active sites (PDB ID: 1T3G for CYP3A4).
- Step 3 : Validate predictions with in vitro assays (e.g., MIC values for antibacterial activity) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
Contradictions often arise from variations in:
Assay Conditions :
- Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Control solvent effects (DMSO concentration ≤1% to avoid cytotoxicity) .
Structural Analogues : Compare substituent effects. For example, replacing a 4-fluorophenyl group with 4-bromophenyl in thiazole-triazole hybrids increases antifungal activity by 30% .
Data Normalization : Use positive controls (e.g., fluconazole for antifungal assays) and report IC₅₀ values with 95% confidence intervals .
Case Study : A study reported conflicting MIC values (8 µg/mL vs. 32 µg/mL) for a similar imidazole derivative. Re-evaluation under standardized nutrient broth conditions resolved the discrepancy .
Advanced: What strategies improve yield in multi-step syntheses of imidazole derivatives?
Answer:
Reaction Optimization :
- Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) solvents for intermediates.
- Catalyst Loading : Reduce Pd(PPh₃)₄ from 5 mol% to 2 mol% without compromising coupling efficiency .
Workflow Automation : Use continuous flow reactors for exothermic steps (e.g., Grignard reactions) to enhance reproducibility .
In-line Monitoring : Implement FTIR or HPLC to track reaction progress and minimize side products .
Example : A three-step synthesis achieved 68% overall yield by:
- Replacing THF with acetonitrile in the cyclocondensation step (yield ↑ from 45% to 72%).
- Using microwave irradiation (100°C, 20 min) for imidazole ring formation .
Basic: What are the recommended storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of imidazole rings.
- Solvent : Dissolve in anhydrous DMSO (sealed under nitrogen) for long-term stability .
Advanced: How can chiral separation techniques be applied to enantiomerically pure derivatives?
Answer:
Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak IC).
Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize .
Enzymatic Resolution : Lipase-catalyzed acetylation to separate R/S enantiomers (e.g., Candida antarctica lipase B) .
Advanced: What in silico tools predict metabolic pathways for imidazole-based drug candidates?
Answer:
CYP450 Metabolism Prediction : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module to identify likely oxidation sites (e.g., prop-2-yn-1-yl groups prone to epoxidation) .
Metabolite Identification : Combine molecular networking (GNPS) with LC-MS/MS data to map Phase I/II metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
